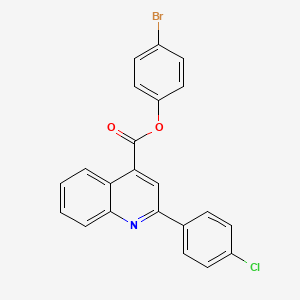
4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate
説明
4-ブロモフェニル 2-(4-クロロフェニル)キノリン-4-カルボン酸エステル: は、以下の構造式を持つ化学化合物です。
C24H14BrClNO2
この化合物は、ブロモフェニル基、クロロフェニル基、およびキノリン-4-カルボン酸エステル部分の3つの官能基を持っています。 これらの基は、その特性と用途において重要な役割を果たしています {_svg_1}.
2. 合成方法
合成経路: この化合物の合成には、いくつかのステップが含まれます。一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはパラジウムを触媒として使用して、化学的に異なるフラグメントを結合させるものです。このプロセスでは、ホウ素試薬とのトランスメタル化が起こり、目的の結合が形成されます。 有機トリフルオロホウ酸塩などのホウ素試薬は、特定のカップリング条件に合わせて調整されています .
工業生産: 特定の工業生産方法は異なる可能性がありますが、鈴木・宮浦カップリングは、大規模合成の鍵となる戦略です。反応条件の最適化と試薬の選択は、高収率を達成するために非常に重要です。
特性
分子式 |
C22H13BrClNO2 |
|---|---|
分子量 |
438.7 g/mol |
IUPAC名 |
(4-bromophenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrClNO2/c23-15-7-11-17(12-8-15)27-22(26)19-13-21(14-5-9-16(24)10-6-14)25-20-4-2-1-3-18(19)20/h1-13H |
InChIキー |
YHHRQOQQPDLGSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Bromophenyl and Chlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions. Bromination and chlorination are performed using bromine and chlorine reagents, respectively.
Esterification: The final step involves the esterification of the quinolinecarboxylic acid with the bromophenyl and chlorophenyl groups using reagents like thionyl chloride and alcohols under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and chlorophenyl groups. Common reagents include halogenating agents, nucleophiles like amines, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: It is investigated for its cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: It is utilized in the production of specialty polymers with specific electronic and optical properties.
作用機序
4-ブロモフェニル 2-(4-クロロフェニル)キノリン-4-カルボン酸エステルがその効果を発揮する正確なメカニズムは、その特定の用途によって異なります。それは、その意図された用途に関連する分子標的または経路と相互作用する可能性があります。
6. 類似化合物の比較
類似の化合物に関する具体的な情報は持ち合わせていませんが、さらなる研究により、関連するキノリン誘導体を調査し、この化合物の独自性を明らかにすることができるでしょう。
類似化合物との比較
4-BROMOPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an ester.
4-BROMOPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYAMIDE: Contains an amide group, offering different reactivity and biological activity.
Uniqueness:
Structural Features: The combination of bromophenyl, chlorophenyl, and quinolinecarboxylate groups provides unique electronic and steric properties, making it versatile in various applications.
Reactivity: The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and material science.
化学反応の分析
反応: 4-ブロモフェニル 2-(4-クロロフェニル)キノリン-4-カルボン酸エステルは、以下を含むさまざまな反応を起こす可能性があります。
酸化: 酸化反応に関与する可能性があります。
還元: 還元プロセスは、その官能基を修飾することができます。
置換: フェニル環上の置換基を置換することができます。
臭素化: N-ブロモスクシンイミド (NBS) は、臭素化反応に一般的に使用されます.
塩素化: 塩素ガスまたは他の塩素化剤は、塩素原子を導入することができます。
キノリンカルボキシル化: カルボキシル化反応は、通常、二酸化炭素と適切な触媒を必要とします。
科学的研究の応用
この化合物は、さまざまな分野で応用されています。
化学: より複雑な分子のビルディングブロックとして。
生物学: 生物学的研究におけるプローブまたはリガンドとして役立つ可能性があります。
医学: その潜在的な治療効果に関する研究。
産業: そのユニークな構造は、新しい材料または機能性化合物につながる可能性があります。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


